molecular formula C13H11ClFN B3199050 (4-Chlorophenyl)(2-fluorophenyl)methanamine CAS No. 1016748-07-4

(4-Chlorophenyl)(2-fluorophenyl)methanamine

Cat. No.: B3199050
CAS No.: 1016748-07-4
M. Wt: 235.68 g/mol
InChI Key: BJNLCFXGOREBNI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-fluorophenyl)methanamine is an organic compound with the molecular formula C13H10ClFN It is a derivative of methanamine, where the hydrogen atoms are substituted by 4-chlorophenyl and 2-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2-fluorophenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 2-fluorobenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 25-50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The raw materials used in the synthesis are readily available and cost-effective, making the industrial production economically viable.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-fluorophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Produces imines or nitriles.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that (4-Chlorophenyl)(2-fluorophenyl)methanamine exhibits promising biological activities:

  • Antiviral Properties : Studies have demonstrated that derivatives containing chlorophenyl and fluorophenyl groups exhibit antiviral activity against various viruses, including tobacco mosaic virus. This activity is attributed to their ability to interfere with viral replication processes .
  • Anticancer Activity : The compound has been explored for its potential as an anticancer agent. Its structural similarity to known anticancer drugs allows it to interact with estrogen receptors, making it a candidate for developing tamoxifen analogues .

Therapeutic Applications

The therapeutic potential of this compound is being investigated in several areas:

  • Cancer Treatment : Due to its interaction with estrogen receptors, this compound may serve as a lead structure for developing new treatments for hormone-dependent cancers, particularly breast cancer.
  • Neurological Disorders : Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several case studies highlight the effectiveness and versatility of this compound:

  • Tamoxifen Analogues : A study focused on synthesizing tamoxifen analogues using this compound as a key intermediate. The results showed enhanced binding affinity to estrogen receptors compared to traditional tamoxifen, suggesting improved therapeutic efficacy .
  • Antiviral Activity Assessment : Research assessing the antiviral properties of derivatives revealed that specific modifications to the methanamine structure significantly increased activity against viral strains, supporting further exploration in antiviral drug design .

Summary Table of Applications

Application AreaDescriptionReferences
Antiviral ActivityEffective against tobacco mosaic virus and other viral strains
Anticancer PotentialInteraction with estrogen receptors; potential for hormone-dependent cancers
Neurological DisordersPossible neuroprotective effects; under investigation

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(4-fluorophenyl)methanamine
  • (2-Chlorophenyl)(4-fluorophenyl)methanamine
  • (4-Chlorophenyl)(2-fluorophenyl)methanol

Uniqueness

(4-Chlorophenyl)(2-fluorophenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Biological Activity

(4-Chlorophenyl)(2-fluorophenyl)methanamine, a compound featuring both chlorinated and fluorinated aromatic moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound generally involves straightforward methods such as nucleophilic substitution reactions. The compound can be derived from the reaction of 4-chlorobenzylamine with 2-fluorobenzaldehyde. This reaction typically requires specific conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have exhibited significant antiproliferative effects against various cancer cell lines. In one study, derivatives were tested on B-cell leukemic cell lines, showing IC50 values as low as 18 µM for certain compounds containing carboxamide groups, indicating strong cytotoxic activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with halogen substitutions, like those found in this compound, often display enhanced antibacterial and antifungal activities. For example, certain related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

  • Cytotoxicity : The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with cellular signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Action : The presence of electron-withdrawing groups like chlorine and fluorine enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against microbial pathogens .

Case Study 1: Anticancer Evaluation

In a study focusing on a series of phenyl-substituted amines, compounds similar to this compound were evaluated for their anticancer properties using MTT assays. The results indicated that modifications in the phenyl ring significantly influenced the compounds' IC50 values, with some achieving potent activity against leukemia cells .

Case Study 2: Antimicrobial Assessment

A comparative analysis of various halogenated phenyl amines revealed that those containing both chlorine and fluorine exhibited superior antimicrobial activity compared to their non-halogenated counterparts. The study provided insight into structure-activity relationships (SAR), demonstrating that the incorporation of halogens was crucial for enhancing antimicrobial potency .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 Value (µM)Cell Line
Compound A18Reh
Compound B30Reh
Compound C42Reh

Table 2: Antimicrobial Activity Metrics

CompoundBacterial StrainMIC (µM)
Compound DStaphylococcus aureus5.64
Compound EEscherichia coli8.33
Compound FPseudomonas aeruginosa13.40

Properties

IUPAC Name

(4-chlorophenyl)-(2-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNLCFXGOREBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016748-07-4
Record name (4-chlorophenyl)(2-fluorophenyl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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